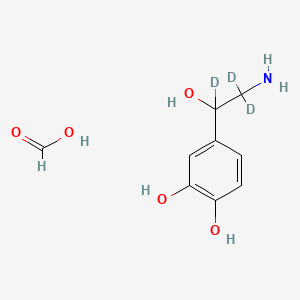

(Rac)-Norepinephrine-d3 (formate)

Description

Significance of Stable Isotope Labeling in Advanced Biochemical Investigations

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. In the case of deuterated compounds, hydrogen atoms (¹H) are replaced with deuterium (B1214612) (²H or D). This substitution results in a compound that is chemically and functionally almost identical to its non-labeled counterpart but has a higher mass.

The primary significance of this technique lies in its application as an internal standard in quantitative mass spectrometry (MS). nih.gov When analyzing complex biological samples, such as plasma or urine, the analyte of interest (e.g., endogenous norepinephrine) can be affected by various factors during sample preparation and analysis. These "matrix effects" can lead to inaccuracies in quantification. By adding a known quantity of a stable isotope-labeled (SIL) internal standard, such as (Rac)-Norepinephrine-d3 (formate), to the sample at the beginning of the workflow, any loss or variation in the analytical signal of the endogenous compound can be corrected for. The SIL internal standard co-elutes with the analyte and experiences the same matrix effects, ensuring a highly accurate and precise measurement of the analyte's concentration. nih.gov This approach is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Theoretical Frameworks of Norepinephrine's Neurotransmitter and Hormonal Roles in Biological Systems

Norepinephrine (B1679862), also known as noradrenaline, is a catecholamine that functions as both a neurotransmitter and a hormone, playing a crucial role in the body's "fight-or-flight" response. clevelandclinic.org

As a neurotransmitter , norepinephrine is synthesized from dopamine (B1211576) in noradrenergic neurons in the brainstem and sympathetic nervous system. clevelandclinic.orgyoutube.com It is involved in transmitting signals between nerve cells and plays a key role in various brain functions, including:

Attention, alertness, and arousal: Norepinephrine helps to maintain focus and vigilance. clevelandclinic.orgnumberanalytics.com

Mood regulation: Dysregulation of norepinephrine levels is linked to conditions like depression and anxiety. youtube.comnumberanalytics.com

Sleep-wake cycle: It contributes to the process of waking up. clevelandclinic.org

Learning and memory: It enhances the formation and retrieval of memories. numberanalytics.com

As a hormone , norepinephrine is released from the adrenal glands into the bloodstream, particularly during times of stress. clevelandclinic.org This hormonal action leads to physiological changes such as:

Increased heart rate and blood pressure. numberanalytics.com

Constriction of blood vessels to maintain blood pressure. clevelandclinic.org

Release of glucose from energy stores. youtube.com

The multifaceted functions of norepinephrine are mediated by its interaction with α- and β-adrenergic receptors on target cells throughout the body. numberanalytics.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H13NO5 |

|---|---|

Molecular Weight |

218.22 g/mol |

IUPAC Name |

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)benzene-1,2-diol;formic acid |

InChI |

InChI=1S/C8H11NO3.CH2O2/c9-4-8(12)5-1-2-6(10)7(11)3-5;2-1-3/h1-3,8,10-12H,4,9H2;1H,(H,2,3)/i4D2,8D; |

InChI Key |

FREWGLIJIYTDGS-KDZJBHAVSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)O)O)N.C(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Deuterated Norepinephrine Analogs

Strategies for Deuterium (B1214612) Incorporation via Catalytic Exchange Processes

The introduction of deuterium into the norepinephrine (B1679862) molecule can be achieved through several synthetic strategies, with catalytic exchange processes being a prominent method. These processes facilitate the substitution of hydrogen atoms with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O) or deuterium gas (D₂).

One common approach is acid-catalyzed isotopic exchange . This method has been effectively used for structurally similar catecholamines like dopamine (B1211576). icm.edu.plsemanticscholar.org The synthesis involves dissolving the parent compound in a deuterated acidic medium, such as deuterochloric acid (DCl) in D₂O, and heating the mixture. icm.edu.pl This environment facilitates the exchange of protons, particularly on the aromatic ring, with deuterons from the solvent. The reaction is typically carried out under anaerobic conditions to prevent oxidation of the catecholamine. After the exchange reaction, labile deuterium atoms on hydroxyl and amino groups are often back-exchanged with protons by treatment with H₂O. icm.edu.pl

Another powerful strategy involves the use of heterogeneous catalysts . researchgate.net Catalysts such as palladium on carbon (Pd/C) can activate C-H bonds, enabling hydrogen-deuterium exchange with a deuterium source. researchgate.net This method is widely applicable for the deuteration of various aromatic and heterocyclic compounds and can be adapted for the synthesis of deuterated norepinephrine. researchgate.net The choice of catalyst, solvent, and reaction conditions can influence the position and level of deuterium incorporation.

These catalytic exchange processes offer robust pathways for the synthesis of deuterated norepinephrine analogs, providing the necessary tools for researchers requiring isotopically labeled compounds.

Assessment of Isotopic Purity and Positional Deuteration in Synthesized Analogs

Following the synthesis of deuterated norepinephrine analogs, a thorough characterization is essential to confirm the isotopic enrichment, determine the specific positions of deuterium incorporation, and ensure the structural integrity of the molecule. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, is a primary tool for determining the location and extent of deuteration. icm.edu.plrsc.org By comparing the ¹H NMR spectrum of the deuterated analog with that of the unlabeled compound, the positions of deuterium incorporation can be identified by the disappearance or reduction in the intensity of specific proton signals. icm.edu.pl For instance, the disappearance of signals corresponding to the aromatic ring protons would indicate successful deuteration at these positions. icm.edu.pl

Mass Spectrometry (MS) , often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to determine the isotopic purity and the distribution of different isotopologues. rsc.orgnih.gov High-resolution mass spectrometry (HR-MS) can provide precise mass measurements, allowing for the calculation of the degree of deuterium incorporation and the relative abundance of molecules with different numbers of deuterium atoms. rsc.org

The following table summarizes the key analytical techniques used in the characterization of deuterated norepinephrine analogs:

| Analytical Technique | Information Provided | Key Findings from Research |

| ¹H NMR Spectroscopy | Positional information of deuterium atoms and extent of incorporation. | Disappearance of aromatic proton signals confirms ring deuteration. icm.edu.pl Integration of remaining signals can quantify the degree of deuteration. |

| Mass Spectrometry (GC-MS, LC-MS) | Isotopic enrichment and distribution of isotopologues. | Used to determine the in vivo turnover rates of norepinephrine metabolites by measuring the ratio of deuterated to non-deuterated species. nih.govnih.gov |

| High-Resolution Mass Spectrometry (HR-MS) | Precise mass measurements for calculating isotopic purity. | Enables accurate determination of the percentage of isotopic enrichment in synthesized deuterated compounds. rsc.org |

These analytical methods provide a comprehensive picture of the synthesized deuterated analog, ensuring its suitability for its intended application.

Advanced Analytical Methodologies Utilizing Rac Norepinephrine D3 Formate

Mass Spectrometry-Based Quantification in Complex Biological Matricesmedchemexpress.comnih.gov

The precise measurement of catecholamines like norepinephrine (B1679862) in biological matrices such as plasma and urine is essential for clinical research. However, the analysis is challenging due to their low endogenous concentrations and the presence of numerous interfering substances. nih.gov Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for this purpose, offering unparalleled sensitivity and specificity. thermofisher.com (Rac)-Norepinephrine-d3 (formate), as a deuterium-labeled form of norepinephrine, is instrumental in these advanced analytical workflows. medchemexpress.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applicationsthermofisher.comlcms.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of catecholamines in biological fluids. thermofisher.com This method combines the powerful separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. In this process, the sample extract is injected into an LC system where norepinephrine and its deuterated internal standard, (Rac)-Norepinephrine-d3 (formate), are separated from other sample components.

Challenges can arise due to the high polarity of norepinephrine, which can lead to insufficient retention on traditional reversed-phase LC columns. lcms.cz To overcome this, methodologies such as hydrophilic interaction chromatography (HILIC) have been successfully employed, enhancing the retention of polar compounds. lcms.cznih.gov Following chromatographic separation, the analytes enter the mass spectrometer. Detection is typically performed in the positive electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) to ensure specificity. The instrument is set to monitor specific mass transitions for both the endogenous norepinephrine and the (Rac)-Norepinephrine-d3 (formate) internal standard. The use of a stable isotope-labeled standard is crucial for correcting analytical variability. nih.gov

Research has demonstrated the successful validation of LC-MS/MS methods for the simultaneous quantification of catecholamines and their metabolites. These methods exhibit excellent linearity across a wide range of concentrations.

Table 1: Example of Linearity and Quantification Limits in an LC-MS/MS Assay for Catecholamines and Metanephrines in Human Plasma This table is generated based on data from a study using a validated LC-MS/MS method.

| Analyte | Linearity Range (pg/mL) | Lower Limit of Quantification (pg/mL) |

|---|---|---|

| Norepinephrine | 30 - 2500 | 20 |

| Epinephrine | 25 - 1000 | 15 |

| Dopamine (B1211576) | 15 - 1000 | 10 |

| Normetanephrine (B1208972) | 50 - 10000 | 30 |

| Metanephrine | 25 - 2000 | 15 |

Source: Adapted from data presented in a study on simultaneous quantification of plasma catecholamines and metanephrines. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the analysis of small molecules. While LC-MS/MS is more commonly used for catecholamines today, GC-MS has historically been a robust method for their quantification. Due to the low volatility of catecholamines, a chemical derivatization step is required prior to GC-MS analysis. This step converts the polar analytes into more volatile and thermally stable derivatives suitable for gas chromatography. Isotope-dilution GC-MS assays have been developed for various small molecules, demonstrating the technique's sensitivity and robustness. nih.gov In such a method, (Rac)-Norepinephrine-d3 (formate) would be added to the sample and undergo the same derivatization and analysis, allowing for accurate quantification.

Role as a Stable Isotope Internal Standard (SIIS) for Absolute Quantificationnih.gov

The most critical application of (Rac)-Norepinephrine-d3 (formate) is its use as a stable isotope-labeled internal standard (SIIS). medchemexpress.com An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample preparation and analysis, which is a characteristic best fulfilled by a stable isotope-labeled analog. nih.govnih.gov

(Rac)-Norepinephrine-d3 (formate) is chemically identical to endogenous norepinephrine, except that three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This results in a mass increase of 3 Daltons, allowing the mass spectrometer to distinguish between the analyte and the standard.

The process involves adding a precise amount of the SIIS to the biological sample at the very beginning of the workflow. The SIIS and the endogenous analyte experience the same potential losses during extraction, cleanup, and derivatization, and they can also be affected similarly by ionization suppression or enhancement in the MS source (matrix effects). nih.gov By measuring the peak area ratio of the endogenous analyte to the SIIS, the initial concentration of the analyte in the sample can be calculated with high precision and accuracy. This approach effectively corrects for inter-individual variability in sample recovery, which can be significant in complex matrices like patient plasma. nih.gov The use of an SIIS is considered essential for robust and reliable absolute quantification in bioanalytical mass spectrometry.

Optimized Sample Preparation Techniques for Deuterated Catecholamines in Biological Samplesnih.govmdpi.com

Effective sample preparation is a prerequisite for reliable quantification of catecholamines. The goal is to remove interfering substances like proteins and salts from the biological matrix while concentrating the target analytes. nih.govmdpi.com The primary techniques employed are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). mdpi.com

Solid-Phase Extraction (SPE) Methodologiesmdpi.combiotage.com

Solid-phase extraction is the most commonly used method for cleaning up catecholamine samples due to its high recovery, reduced solvent usage, and potential for automation. mdpi.com The technique involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analytes.

Several types of SPE sorbents are effective for catecholamine extraction:

Weak Cation Exchange (WCX): This is a preferred method that utilizes the positive charge on the amino group of catecholamines at an appropriate pH to bind them to the negatively charged sorbent. lcms.czmdpi.combiotage.com

Phenylboronic Acid (PBA): This sorbent offers high specificity by forming a reversible covalent bond with the cis-diol group unique to the catechol structure of norepinephrine. tecan.com

Hydrophilic-Hydrophobic Balanced (HLB): These reversed-phase sorbents can also be used for extraction. mdpi.com

The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified catecholamines with a small volume of solvent. biotage.com

Table 2: Overview of Selected Solid-Phase Extraction Methodologies for Catecholamines This table summarizes findings from various research applications.

| SPE Sorbent Type | Key Principle | Reported Recovery | Reference |

|---|---|---|---|

| Weak Cation Exchange (WCX) | Mixed-mode interaction retaining the protonated amine. | High and consistent | lcms.czbiotage.com |

| Phenylboronic Acid (PBA) | Specific covalent binding to the cis-diol group of catechols. | High specificity and cleanliness | tecan.com |

| Crown Ether Modified Resin | Selective complexation with the catecholamine structure. | >86% | nih.gov |

Liquid-Liquid Extraction (LLE) Methodologiesthermofisher.comscielo.br

Liquid-liquid extraction is a classic sample preparation technique based on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous sample phase and an organic solvent. mdpi.com For catecholamines, LLE often involves the use of a complexing agent to improve extraction efficiency and selectivity.

A common approach uses 2-aminoethyl diphenylborinate or a similar agent, which forms a stable, uncharged complex with the catechol diol group at an alkaline pH. thermofisher.comscielo.br This complex is then readily extracted from the aqueous sample into an organic solvent like ethyl acetate. thermofisher.comscielo.br After extraction, the organic layer is separated, evaporated, and the residue is reconstituted in a solvent compatible with the LC-MS/MS mobile phase. This technique has been shown to provide clean extracts and high recovery rates. nih.govnih.gov

Advanced Derivatization Strategies for Enhanced Analytical Detection and Specificity

The quantification of norepinephrine and other catecholamines in biological matrices presents a significant analytical challenge due to their low endogenous concentrations, high polarity, and susceptibility to oxidation. nih.govacs.org Derivatization is a key strategy employed to overcome these limitations by chemically modifying the analyte to improve its chromatographic retention, ionization efficiency, and detection sensitivity, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. mdpi.comnumberanalytics.com The use of a stable isotope-labeled internal standard like (Rac)-Norepinephrine-d3 (formate) is integral to these methods to ensure accuracy by compensating for variability during sample preparation and analysis.

A variety of derivatization reagents have been successfully applied to the analysis of catecholamines. These reagents typically target the primary or secondary amino groups and the catechol hydroxyl groups of the norepinephrine molecule.

One effective approach is in-matrix derivatization , where the reaction occurs directly within the biological sample (e.g., plasma) without prior extraction. nih.govacs.org This simplifies the workflow and minimizes the potential for analyte degradation. acs.org For instance, derivatization with propionic anhydride has been shown to significantly enhance the sensitivity of LC-MS/MS methods for catecholamines by a factor of 4 to 30. nih.govresearchgate.net This method not only improves ionization and fragmentation characteristics but also increases specificity by mitigating interferences from certain medications. nih.govresearchgate.net

Other commonly employed derivatization agents include:

9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection. mdpi.commdpi.com

Dansyl chloride: Another fluorescent labeling agent that reacts with amino groups, it has been a conventional choice for enhancing detection. mdpi.com

Phthalylglycyl chloride: A newer agent that has been shown to provide rapid and high-yield derivatization of catecholamines at mild pH and temperature, making it suitable for automated sample preparation. mdpi.com

Phenyl isothiocyanate (PITC): Used in conjunction with extraction methods, PITC serves as an effective derivatizing agent for catecholamines. mdpi.com

1,3,5,7-Tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene (TMBB-Su): A highly reactive fluorescent reagent used for pre-column derivatization in HPLC with fluorescence detection. researchgate.net

The choice of derivatization strategy depends on the analytical platform and the specific requirements of the study. The following table summarizes various derivatization reagents and their performance in catecholamine analysis.

| Derivatization Reagent | Analyte(s) | Matrix | Key Findings | Reference |

| Propionic anhydride | Norepinephrine, Epinephrine, Dopamine, etc. | Plasma | Increased sensitivity by 4-30 fold; improved specificity. nih.govresearchgate.net | nih.gov, researchgate.net |

| Phthalylglycyl chloride | Adrenaline, Dopamine, Octopamine | Urine | 95-97% derivatization yield in 10 mins; LOQ of 5 ng/mL. mdpi.com | mdpi.com |

| 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl) | Catecholamines | Urine | Allows for complete quantitative reaction in a short time at room temperature. mdpi.com | mdpi.com |

| Phenyl isothiocyanate (PITC) | Catecholamines | Biological Samples | Integrated with zirconium oxide nanoparticle extraction to minimize sample loss and increase accuracy. mdpi.com | mdpi.com |

| TMBB-Su | Norepinephrine, Epinephrine, Dopamine, etc. | Mice Liver & Brain | Achieved detection limits in the range of 0.10 to 0.40 nM. researchgate.net | researchgate.net |

These advanced derivatization techniques, when paired with (Rac)-Norepinephrine-d3 (formate) as an internal standard, provide robust and reliable quantification of norepinephrine in complex biological samples.

Addressing Kinetic Isotope Effects in Quantitative Analytical Procedures

The use of deuterium-labeled internal standards like (Rac)-Norepinephrine-d3 (formate) is founded on the principle that the labeled and unlabeled analogues will behave identically during sample preparation and analysis. However, the mass difference between hydrogen and deuterium can sometimes lead to a Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction is altered for the deuterated compound. nih.govnih.gov This can occur during metabolic processes or certain analytical procedures, potentially affecting the accuracy of quantification if not properly addressed. nih.gov

A KIE arises when the cleavage of a carbon-hydrogen bond is the rate-limiting step of a reaction. Replacing hydrogen with the heavier deuterium atom can slow this step down. nih.gov While often small for many applications, the KIE can be significant in certain enzymatic reactions, such as those catalyzed by cytochrome P450 (CYP) enzymes, which are involved in drug metabolism. nih.govnih.gov

In the context of quantitative analysis using (Rac)-Norepinephrine-d3 (formate), it is crucial to consider potential KIEs, especially if the analysis involves measuring metabolic turnover or if the derivatization reaction itself is susceptible to such effects. Studies on other deuterated compounds have shown that KIEs can be relatively small, in the range of 4-6% for certain metabolic processes. nih.gov However, the magnitude can be dependent on the specific enzyme, the position of the deuterium label, and the reaction mechanism. nih.gov

Research on the oxidation of norepinephrine has provided insights into deuterium isotope effects. For instance, studies on the enzymatic oxidation of dopamine and norepinephrine have been conducted to understand the mechanistic details of these reactions. bibliotekanauki.pl

Key considerations for addressing KIEs in quantitative procedures include:

Validation Studies: Thorough method validation should be performed to assess the potential for KIEs. This can involve comparing the recovery and response of the deuterated standard to the native analyte across a range of concentrations and conditions.

Label Position: The position of the deuterium atoms on the norepinephrine molecule is critical. In (Rac)-Norepinephrine-d3, the labels are typically placed on the ethylamine (B1201723) side chain, which may be less likely to be involved in rate-limiting steps of many derivatization reactions compared to the catechol ring.

The following table outlines findings related to kinetic isotope effects in the analysis of deuterated compounds.

| Study Focus | Compound(s) | Key Findings on KIE | Reference |

| Drug Metabolism by CYP Enzymes | Two distinct chemotypes | One chemotype showed no intrinsic clearance KIE with any deuterated form. The other showed a KIE dependent on the position and extent of deuteration. nih.gov | nih.gov |

| Deuterium Metabolic Imaging | [6,6-2H2]-glucose, [2-2H3]-acetate | The measured KIE was relatively small (4-6%) for both substrates and all measured metabolic products. nih.gov | nih.gov |

| Norcamphor Metabolism | Norcamphor | The kinetic deuterium isotope effects on NADH consumption, oxygen uptake, and hydrogen peroxide production were 0.77, 1.22, and 1.16, respectively. nih.gov | nih.gov |

| Oxidation of Catecholamines | Dopamine, Norepinephrine | Deuterium solvent isotope effects (SIE's) for dopamine and norepinephrine were determined, indicating the solvent plays an important role in the enzyme-substrate to enzyme-product conversion. bibliotekanauki.pl | bibliotekanauki.pl |

By carefully considering and investigating potential kinetic isotope effects, researchers can ensure that (Rac)-Norepinephrine-d3 (formate) serves as an accurate and reliable internal standard for the precise quantification of norepinephrine.

Preclinical Metabolic Pathway Elucidation and Pharmacokinetic Research

In Vitro Metabolic Studies of Deuterated Norepinephrine (B1679862)

In vitro systems are instrumental in dissecting the metabolic transformations of deuterated norepinephrine at a molecular level.

The metabolism of norepinephrine is complex, involving several key enzymatic steps. The primary metabolites include normetanephrine (B1208972), 3,4-dihydroxyphenylglycol (B133932) (DHPG), 3-methoxy-4-hydroxyphenylglycol (MHPG), and vanillylmandelic acid (VMA). mdpi.comresearchgate.net The use of deuterated norepinephrine, such as Norepinephrine-d3, allows for the unambiguous identification and quantification of these metabolites using techniques like gas chromatography-mass spectrometry (GC/MS). nih.govnih.govnih.gov

Studies using deuterium-labeled compounds have been crucial in confirming the metabolic pathways. For instance, research has shown that MHPG is a major metabolite of norepinephrine. nih.govnih.gov Furthermore, investigations using deuterated HMPG and HMMA have demonstrated that the entire production of HMMA can be accounted for by the oxidation of HMPG, establishing HMPG as the primary intermediate in the conversion of norepinephrine to HMMA. nih.gov

Table 1: Key Deuterated Metabolites of Norepinephrine

| Deuterated Metabolite | Parent Compound | Analytical Method |

| 4-Hydroxy-3-methoxymandelic acid-d3 (HMMA-d3) | Norepinephrine-d3 | GC/MS |

| 4-Hydroxy-3-methoxyphenylglycol-d3 (HMPG-d3) | Norepinephrine-d3 | GC/MS |

This table is interactive. You can sort and filter the data.

The biotransformation of norepinephrine is primarily carried out by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). researchgate.netwikipedia.org MAO is responsible for the deamination of norepinephrine to form an unstable aldehyde, which is then reduced to DHPG. researchgate.net COMT catalyzes the methylation of norepinephrine to normetanephrine and DHPG to MHPG. researchgate.net

The enzymatic conversion of dopamine (B1211576) to norepinephrine is catalyzed by dopamine β-monooxygenase. wikipedia.orgnih.gov Studies assessing the substrate specificity of these enzymes often utilize isotopically labeled compounds to understand the kinetics and mechanisms of these reactions. bibliotekanauki.pl The use of deuterated substrates can reveal kinetic isotope effects, providing insights into the rate-limiting steps of the enzymatic reactions. bibliotekanauki.plresearchgate.net

In Vivo Preclinical Pharmacokinetic Investigations Using Isotopic Tracers

The use of isotopic tracers like (Rac)-Norepinephrine-d3 (formate) is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of norepinephrine in living organisms. medchemexpress.comnih.govnih.govnih.gov

Preclinical studies in animal models, such as mice and dogs, have utilized isotopically labeled norepinephrine to investigate its distribution and elimination. nih.govnih.gov Following administration, norepinephrine is distributed throughout the body, with higher concentrations found in sympathetically innervated tissues. nih.gov It does not readily cross the blood-brain barrier. nih.gov

The elimination of norepinephrine and its metabolites occurs primarily through the urine. nih.govnih.gov Kinetic studies using deuterium-labeled HMPG have shown that it has a rapid turnover and a relatively small volume of distribution. nih.gov These studies have also been crucial in determining the half-life and production rates of norepinephrine metabolites. nih.gov

Table 2: Pharmacokinetic Parameters of a Deuterated Norepinephrine Metabolite (HMPG-d3) in Humans

| Parameter | Value | Reference |

| Biological Half-life | 0.54 +/- 0.22 h | nih.gov |

| Apparent Volume of Distribution | 0.36 +/- 0.11 L/kg | nih.gov |

| Production Rate | 1.27 +/- 0.51 µmol/h | nih.gov |

| Urinary Excretion Rate | 0.82 +/- 0.22 µmol/h | nih.gov |

This table is interactive. You can sort and filter the data.

Deuteration of drug molecules can significantly impact their metabolic stability. juniperpublishers.com The substitution of hydrogen with deuterium (B1214612) creates a stronger chemical bond, which can slow down the rate of metabolic reactions that involve the cleavage of that bond. juniperpublishers.com This phenomenon, known as the kinetic isotope effect, can lead to a longer biological half-life and altered metabolite profiles. juniperpublishers.comsigmaaldrich.com

Neurochemical Research Applications of Rac Norepinephrine D3 Formate

Investigation of Noradrenergic System Dynamics in Preclinical Models

The primary application of (Rac)-Norepinephrine-d3 (formate) in preclinical research is for the quantitative analysis of norepinephrine (B1679862) dynamics, including its release, metabolism, and turnover in the central and peripheral nervous systems. Its use as an internal standard in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC/MS) is fundamental to these investigations.

A key technique where deuterated norepinephrine is critical is in vivo microdialysis. nih.govacs.orgnih.gov This method allows for the sampling of extracellular fluid from specific brain regions in living animals to measure neurotransmitter concentrations. When a stable-isotope-labeled (SIL) compound like Norepinephrine-d3 is infused through the microdialysis probe (a technique called retrodialysis), researchers can achieve continuous and accurate calibration of the probe's recovery rate in vivo. nih.govnih.gov This overcomes a major limitation of traditional microdialysis calibration methods, such as no-net-flux, which are time-consuming and cannot easily account for dynamic changes in the extracellular environment. acs.orgnih.gov

By using SIL retrodialysis, the loss of the deuterated standard is measured in each sample, providing a real-time extraction fraction. This allows for the precise calculation of the absolute concentration of the endogenous, unlabeled norepinephrine. nih.govacs.org This approach has revealed that without such dynamic calibration, neurotransmitter concentrations can be significantly underestimated, sometimes by as much as 50%, especially when studying the effects of drugs that alter neurotransmitter reuptake. nih.govacs.orgnih.gov

Preclinical studies targeting the noradrenergic system are crucial for understanding its role in various conditions. researchgate.net Research in animal models of neurodevelopmental and neurodegenerative disorders, such as ADHD and Alzheimer's disease, investigates how alterations in the norepinephrine system contribute to pathophysiology. researchgate.netmdpi.com These studies often rely on precise measurements of norepinephrine levels, which are facilitated by the use of deuterated standards, to evaluate the effects of potential therapeutic agents like reuptake inhibitors or receptor agonists. researchgate.netresearchwithrowan.com

Table 1: Comparison of In Vivo Microdialysis Calibration Methods

| Feature | No-Net-Flux (NNF) Method | Stable-Isotope-Labeled (SIL) Retrodialysis |

| Principle | Infusion of multiple known concentrations of the analyte to find the point of zero net flux across the membrane. nih.gov | Infusion of a single concentration of a deuterated standard to directly measure probe recovery in real-time. nih.govacs.org |

| Calibration | Provides a single extraction fraction (Ed) value determined before or after the main experiment. nih.gov | Provides a dynamic Ed value for each collected sample, accounting for transient changes. nih.govnih.gov |

| Time Efficiency | Requires multiple, time-consuming measurements to establish the calibration curve. nih.gov | Calibration is performed simultaneously with the experiment, significantly reducing time. nih.govacs.org |

| Accuracy | May underestimate neurotransmitter levels during dynamic events like uptake inhibition. acs.org | Provides more accurate quantification during transient neurochemical events. nih.govacs.orgnih.gov |

| Animal Use | More time-intensive procedures may increase the burden on animal subjects. nih.gov | Reduces overall experimental time and animal usage. nih.govacs.org |

Receptor Binding and Ligand-Receptor Interaction Studies

(Rac)-Norepinephrine-d3 (formate) serves as a valuable tool in studying the interactions between norepinephrine and its receptors, known as adrenergic receptors (or adrenoceptors). These receptors are G protein-coupled receptors (GPCRs) and are the primary targets through which norepinephrine exerts its effects in the brain and body. youtube.com

Adrenergic Receptor Subtype Selectivity and Affinity Profiling

Adrenergic receptors are broadly classified into α (alpha) and β (beta) types, which are further divided into subtypes (e.g., α1, α2, β1, β2, β3). youtube.com Norepinephrine exhibits different binding affinities for these subtypes, which dictates its physiological effects. (Rac)-Norepinephrine-d3, being chemically analogous to the endogenous ligand, is used in competition binding assays to determine the affinity (often expressed as the Ki value) of new, uncharacterized compounds for various adrenergic receptor subtypes.

In these assays, a radiolabeled ligand with known affinity for a specific receptor subtype is incubated with a preparation of cells or tissues expressing that receptor. The addition of a test compound, or a standard like Norepinephrine-d3, competes with the radioligand for binding sites. By measuring the concentration of the competing ligand required to displace 50% of the radiolabeled ligand (the IC50 value), researchers can calculate the Ki, or inhibition constant, which reflects the compound's binding affinity. The racemic nature of (Rac)-Norepinephrine-d3 means it represents the combined affinity of both its R- and S-enantiomers.

Research has also shown that norepinephrine itself can act as a potent agonist at non-canonical targets, such as dopamine (B1211576) D2-like receptors (D2, D3, and D4). nih.gov Studies using binding assays have compared the affinity of norepinephrine and dopamine for these receptors, revealing that norepinephrine binds with high affinity, particularly to the D3 and D4 subtypes. nih.gov This cross-reactivity is physiologically relevant and complicates the understanding of catecholamine signaling.

Table 2: Reported Binding Affinities (Ki) of Norepinephrine at Various Receptors This table presents generalized data for norepinephrine from studies. The use of deuterated standards helps ensure the accuracy of such measurements in competitive assays.

| Receptor Subtype | Reported Norepinephrine Ki (nM) | Primary Function/Location |

| α1-Adrenergic | Varies by subtype | Postsynaptic; smooth muscle contraction, glycogenolysis |

| α2-Adrenergic | ~450 | Presynaptic (inhibits NE release), Postsynaptic |

| β1-Adrenergic | ~1100 | Heart (increases heart rate and contractility) |

| β2-Adrenergic | ~8200 | Lungs, smooth muscle (relaxation) |

| Dopamine D3 | ~47 | Limbic system; cognition, emotion |

| Dopamine D4 | ~116 | Prefrontal cortex, medulla |

Source: Data synthesized from publicly available receptor binding databases and literature. nih.gov

Elucidation of Ligand Binding Conformations and Molecular Pathways

Beyond determining affinity, stable isotope-labeled ligands contribute to understanding how norepinephrine engages with its receptor at a molecular level. The binding of norepinephrine to an adrenergic receptor initiates a cascade of intracellular events by activating associated G-proteins. youtube.com

(Rac)-Norepinephrine-d3 can be used in advanced biophysical techniques, such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, where the deuterium (B1214612) label can serve as a probe to study the ligand's conformation when bound to the receptor pocket. While technically challenging, such studies provide high-resolution insights into the specific molecular interactions—hydrogen bonds, ionic interactions, and van der Waals forces—that stabilize the ligand-receptor complex and trigger receptor activation.

Furthermore, by using Norepinephrine-d3 in functional assays coupled with mass spectrometry, researchers can trace the metabolic fate of the ligand and quantify downstream signaling molecules. This helps to dissect the functional consequences of receptor activation, distinguishing between different signaling pathways (e.g., G-protein activation vs. β-arrestin recruitment) that can be engaged by the same ligand at the same receptor, a concept known as biased agonism. nih.gov

Neurotransmitter Transport and Reuptake Mechanism Studies

The action of norepinephrine in the synaptic cleft is terminated primarily by its reuptake into the presynaptic neuron via the norepinephrine transporter (NET). youtube.com (Rac)-Norepinephrine-d3 (formate) is an essential tool for studying the function and pharmacology of NET.

In in vitro reuptake assays, cells expressing NET are incubated with Norepinephrine-d3. The rate of its uptake into the cells can be precisely measured over time using LC-MS/MS. These assays are fundamental for screening and characterizing potential norepinephrine reuptake inhibitors (NRIs), a major class of antidepressant and ADHD medications. By measuring the ability of a test drug to block the uptake of Norepinephrine-d3, researchers can determine the drug's potency (IC50) and mechanism of inhibition.

In vivo microdialysis studies also provide critical information on transporter function. researchwithrowan.com Following the administration of a putative NET inhibitor in a preclinical model, microdialysis coupled with LC-MS/MS is used to measure changes in the extracellular concentrations of both endogenous norepinephrine and an exogenously applied deuterated standard. This allows for a direct assessment of a compound's ability to block norepinephrine reuptake in the living brain, and to correlate this neurochemical action with behavioral outcomes. researchwithrowan.com For instance, studies have shown that compounds that inhibit NET can significantly increase norepinephrine levels in brain regions like the prefrontal cortex, an effect linked to improved performance in cognitive tasks. researchwithrowan.com

Mechanistic Pharmacological Investigations

Adrenergic Receptor Agonist Properties and Downstream Signaling Cascades

Norepinephrine (B1679862), and its deuterated isotopologue (Rac)-Norepinephrine-d3 (formate), functions as a potent agonist at various adrenergic receptors (ARs), which are a class of G protein-coupled receptors (GPCRs). medchemexpress.comselleckchem.com These receptors are broadly classified into α and β subtypes, which are further divided into α1, α2, β1, β2, and β3 receptors. pittmedcardio.comwikipedia.org Norepinephrine's interaction with these receptors initiates a cascade of intracellular events that mediate a wide range of physiological responses. wikipedia.orgnih.gov

Upon release, norepinephrine binds to these receptors on the surface of target cells. wikipedia.org The specific downstream signaling pathway activated depends on the receptor subtype and the G protein to which it is coupled. numberanalytics.com

α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. wikipedia.orgnumberanalytics.com Agonist binding activates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). youtube.com This pathway is crucial for processes like vascular smooth muscle contraction. genome.jp A more complex signaling cascade involving α1-ARs has been identified where PKC activation leads to the subsequent activation of the tyrosine kinases Pyk2 and Src, which in turn enhances the activity of L-type Ca2+ channels (CaV1.2). biorxiv.org

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. wikipedia.orgnumberanalytics.com Activation of α2-ARs inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. numberanalytics.comyoutube.com These receptors are often located on presynaptic nerve terminals, where their activation reduces further norepinephrine release, acting as a negative feedback mechanism. pittmedcardio.com

β-Adrenergic Receptors (β1, β2, and β3): All three β-receptor subtypes are coupled to Gs proteins. wikipedia.orgnumberanalytics.com Agonist binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. numberanalytics.comyoutube.com cAMP then activates protein kinase A (PKA), which phosphorylates various downstream target proteins to elicit specific cellular responses. numberanalytics.com For example, in cardiac myocytes, PKA activation leads to phosphorylation of L-type calcium channels and cardiac troponin I, enhancing heart rate and contractility. numberanalytics.com

Norepinephrine exhibits differential affinity for these receptor subtypes. It binds effectively to α1, α2, and β1 receptors but has a significantly lower affinity for β2 receptors. pittmedcardio.comnih.gov This selectivity is physiologically important; for instance, the β1 receptor has a tenfold higher affinity for norepinephrine than the β2 receptor, which contributes to its distinct roles in cardiac function. nih.gov The signaling is not limited to a single pathway; norepinephrine can activate the raf-1 kinase/mitogen-activated protein kinase (MAP kinase) cascade through both α1 (via PKC) and β-adrenergic (via PKA) stimulation, which can synergistically induce responses like cardiomyocyte hypertrophy. ahajournals.org

Table 1: Adrenergic Receptor Subtypes and Norepinephrine-Mediated Signaling

| Receptor Subtype | G-Protein Coupling | Primary Effector/Second Messenger | Key Downstream Kinase | Primary Cellular Effect |

|---|---|---|---|---|

| α1 | Gq | ↑ Phospholipase C, ↑ IP3, ↑ DAG, ↑ Ca2+ | Protein Kinase C (PKC) | Smooth muscle contraction genome.jp |

| α2 | Gi | ↓ Adenylyl Cyclase, ↓ cAMP | N/A (Inhibitory) | Inhibition of neurotransmitter release pittmedcardio.com |

| β1 | Gs | ↑ Adenylyl Cyclase, ↑ cAMP | Protein Kinase A (PKA) | Increased heart rate and contractility numberanalytics.com |

| β2 | Gs | ↑ Adenylyl Cyclase, ↑ cAMP | Protein Kinase A (PKA) | Smooth muscle relaxation (e.g., bronchodilation) numberanalytics.com |

| β3 | Gs | ↑ Adenylyl Cyclase, ↑ cAMP | Protein Kinase A (PKA) | Lipolysis and thermogenesis numberanalytics.comgenome.jp |

Comparative Pharmacological Effects of Deuterated versus Non-Deuterated Norepinephrine

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in a drug molecule can significantly alter its pharmacological profile, primarily through the kinetic isotope effect (KIE). wikipedia.org The KIE describes the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond proceed more slowly. nih.gov

In the context of pharmacology, this effect is most relevant for drug metabolism. nih.gov Many drugs are cleared from the body by metabolic enzymes, such as cytochrome P450 (CYP) or monoamine oxidase (MAO), which often catalyze reactions involving the breaking of C-H bonds. bibliotekanauki.plresearchgate.net By strategically placing deuterium at sites of metabolic vulnerability ("soft spots"), the rate of metabolism can be reduced. nih.gov This can lead to several clinically relevant changes in pharmacokinetics:

Increased Half-Life: Slower metabolism prolongs the time the drug remains in the body. bioscientia.de

Increased Systemic Exposure (AUC): The total amount of drug the body is exposed to over time is increased. nih.gov

Reduced Formation of Metabolites: This can be beneficial if metabolites are toxic or inactive. nih.gov

For (Rac)-Norepinephrine-d3 (formate), deuteration is expected to slow its metabolic degradation. Norepinephrine is metabolized by enzymes like MAO and catechol-O-methyltransferase (COMT). Studies on related deuterated compounds have demonstrated these principles. For example, deuterated L-DOPA (a precursor to dopamine (B1211576) and norepinephrine) results in significantly higher systemic exposure to dopamine compared to its non-deuterated counterpart. nih.gov Similarly, studies on the enzymatic oxidation of norepinephrine have explored deuterium isotope effects. bibliotekanauki.pl

It is crucial to note that deuteration does not typically alter the pharmacodynamics of a drug. bioscientia.de The shape, size, and electronic properties of the deuterated molecule are nearly identical to the non-deuterated version. Therefore, (Rac)-Norepinephrine-d3 (formate) is expected to have the same binding affinity and selectivity for adrenergic receptors as norepinephrine. nih.gov The primary difference lies in its metabolic stability. nih.govbioscientia.de

Table 2: General Comparison of Deuterated vs. Non-Deuterated Compounds

| Pharmacological Property | Non-Deuterated Compound | Deuterated Compound | Underlying Principle |

|---|---|---|---|

| Receptor Binding & Selectivity | Standard | Generally identical bioscientia.denih.gov | Deuteration does not significantly alter molecular shape or electronic properties. |

| Rate of Metabolism (at deuterated site) | Standard | Slower nih.gov | Kinetic Isotope Effect (KIE); C-D bond is stronger than C-H bond. wikipedia.org |

| Plasma Half-life (T½) | Standard | Potentially longer bioscientia.de | Reduced rate of metabolic clearance. |

| Systemic Exposure (AUC) | Standard | Potentially higher nih.gov | Reduced first-pass metabolism and clearance. |

Advanced Computational Modeling and Simulation in Receptor Interaction Studies

Understanding the precise interaction between a ligand like norepinephrine and its receptor is fundamental to pharmacology. Advanced computational techniques, including homology modeling, molecular docking, and molecular dynamics (MD) simulations, have become indispensable tools for investigating these interactions at an atomic level. nih.govacs.org While specific modeling studies on (Rac)-Norepinephrine-d3 (formate) are not widely published, the methodologies applied to similar GPCRs, such as dopamine receptors, provide a clear framework for how such investigations are conducted. acs.orgnih.gov

Homology Modeling: For receptors where an experimental structure (from X-ray crystallography or cryo-EM) is unavailable, a three-dimensional model can be built using the known structure of a related protein as a template. acs.orgnih.gov For many GPCRs, the structure of bovine rhodopsin or other solved GPCRs serves as this template. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net Docking algorithms can screen large chemical databases to identify potential new ligands or, in this context, to analyze the binding pose of norepinephrine within the adrenergic receptor's binding pocket. acs.org This helps identify key amino acid residues that form hydrogen bonds or other interactions with the ligand, explaining its affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-receptor complex over time. nih.gov While docking provides a static snapshot, MD simulations can reveal how the receptor changes its conformation upon ligand binding (a process known as "induced fit") and can help elucidate the mechanism of receptor activation. acs.org For example, simulations can show how the binding of an agonist like norepinephrine leads to conformational changes in the transmembrane helices, which is essential for initiating the downstream signaling cascade. nih.gov

These computational approaches can also be used to rationalize the effects of deuteration. Molecular docking can help identify the parts of the molecule most exposed to metabolic enzymes, guiding the strategy for where to place deuterium atoms for maximal effect. researchgate.net Furthermore, quantum chemical calculations can be combined with experimental KIE data to model the transition state of an enzymatic reaction, providing a highly detailed picture of the catalytic mechanism. nih.gov

Emerging Research Directions and Future Perspectives

Novel Applications of Deuterated Norepinephrine (B1679862) in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems, and stable isotope tracers like (Rac)-Norepinephrine-d3 (formate) are pivotal in achieving this holistic view. The introduction of this deuterated compound into cellular or animal models allows for the precise tracking of norepinephrine's metabolic pathways. This is a cornerstone of metabolic flux analysis, a key quantitative method in systems biology.

One novel application lies in the potential to create more accurate quantitative models of catecholamine metabolism and its dysregulation in disease. By tracing the flow of deuterated norepinephrine, researchers can elucidate the rates of its synthesis, release, reuptake, and degradation. This information is critical for understanding how these processes are altered in neurological and psychiatric disorders.

Furthermore, the integration of data from deuterated norepinephrine tracing with other "omics" disciplines, such as genomics, proteomics, and transcriptomics, holds immense promise. nih.govnih.gov This multi-omics approach can reveal how genetic variations or changes in protein expression impact the dynamics of the norepinephrine system. For instance, by combining deuterated norepinephrine tracing with proteomic analysis, researchers could identify specific enzymes whose altered activity contributes to pathological norepinephrine levels in conditions like stress, anxiety, or depression.

Recent research has also highlighted the use of deuterated analogues to intentionally modify metabolic pathways. For example, deuterium (B1214612) substitution at specific positions in precursor molecules can decrease their susceptibility to degradation by enzymes like monoamine oxidase. nih.gov This can lead to a more stable concentration of the synthesized neurotransmitter and reduce the formation of potentially toxic byproducts. nih.gov While not a direct application of (Rac)-Norepinephrine-d3 (formate) for tracing, this demonstrates a sophisticated, systems-level understanding of how isotopic labeling can be used to modulate biological networks.

Integration with Advanced Neuroimaging Techniques for Neurochemical Mapping

The convergence of deuterated compounds with advanced neuroimaging techniques, particularly Positron Emission Tomography (PET), has opened new windows into the living brain. PET imaging allows for the three-dimensional visualization and quantification of biochemical processes in vivo. When a positron-emitting radionuclide is attached to a molecule that targets a specific protein, such as the norepinephrine transporter (NET), its distribution and density can be mapped throughout the brain. nih.govresearchgate.net

A prime example of this integration is the development of radiolabeled and deuterated ligands for NET imaging. One such tracer, (S,S)-18F-FMeNER-D2, is a deuterated analogue that has been successfully used to quantify NET density in various brain regions, including the thalamus and locus coeruleus. researchgate.netnih.gov The deuteration in this tracer enhances its metabolic stability, leading to clearer and more quantifiable PET signals. nih.gov

This technology has profound implications for the study of neurodegenerative and psychiatric disorders where the norepinephrine system is implicated. For instance, PET imaging with NET tracers can be used to assess the integrity of noradrenergic neurons in Parkinson's disease. nih.govnih.gov Studies have shown that PET can detect changes in NET density even in the early stages of the disease. nih.gov Similarly, this technique can be employed to investigate the role of NET in depression and the mechanism of action of antidepressant drugs that target this transporter. nih.gov

The ability to non-invasively map and quantify a specific neurochemical component like the norepinephrine transporter provides an unprecedented level of detail for understanding brain function and pathology. The data generated from these neuroimaging studies can be used to build more sophisticated models of neural circuitry and to develop more targeted therapeutic interventions.

Methodological Advancements in Isotopic Tracing for Complex Biological Pathways

The utility of (Rac)-Norepinephrine-d3 (formate) as a tracer is intrinsically linked to the analytical techniques used to detect and quantify it and its metabolites. Methodological advancements, particularly in the field of mass spectrometry (MS), have significantly enhanced the precision and sensitivity of isotopic tracing studies. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has been a key technique for determining the levels of endogenous and labeled norepinephrine and its metabolites in biological samples like plasma and urine. nih.gov By using selected ion monitoring, researchers can specifically detect the deuterated forms of these compounds, allowing for the calculation of turnover rates and the elucidation of metabolic pathways. For example, studies using deuterium-labeled 4-hydroxy-3-methoxyphenylglycol (HMPG), a major metabolite of norepinephrine, have revealed the extent to which it is converted to other metabolites like 4-hydroxy-3-methoxymandelic acid (VMA). nih.gov

More recent advancements in high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) have further revolutionized the field. nih.gov These technologies offer greater specificity and the ability to identify and quantify a wider range of metabolites from a single sample. When coupled with sophisticated separation techniques like liquid chromatography (LC), LC-MS/MS has become the gold standard for many metabolomic analyses. nih.gov

Q & A

Q. What analytical methods are recommended for characterizing the isotopic purity of (Rac)-Norepinephrine-d3 (formate) in preclinical studies?

Methodological Answer: Isotopic purity is critical for tracer studies. Use high-resolution mass spectrometry (HRMS) to confirm the deuterium incorporation ratio, complemented by nuclear magnetic resonance (NMR) to assess structural integrity and racemization. Ensure calibration against certified reference standards. For reproducibility, follow NIH guidelines on reporting experimental conditions, including solvent systems, temperature, and instrument parameters .

Q. How can (Rac)-Norepinephrine-d3 (formate) be utilized as an internal standard in LC-MS/MS quantification of endogenous norepinephrine?

Methodological Answer: Optimize chromatographic separation to resolve the deuterated compound from endogenous analytes. Validate matrix effects by spiking the compound into biological samples (e.g., plasma, tissue homogenates) and comparing recovery rates. Use standard curves with deuterated vs. non-deuterated analogs to correct for ion suppression/enhancement .

Q. What are the best practices for storing (Rac)-Norepinephrine-d3 (formate) to ensure stability in long-term studies?

Methodological Answer: Store lyophilized forms at -80°C under inert gas (e.g., argon) to prevent degradation. For solutions, use acidic buffers (pH 3-4) and avoid repeated freeze-thaw cycles. Periodically assess stability via HPLC-UV or LC-MS to detect decomposition products .

Advanced Research Questions

Q. How can researchers address kinetic isotope effects (KIEs) when using (Rac)-Norepinephrine-d3 (formate) in metabolic flux analysis?

Methodological Answer: KIEs may alter reaction rates due to deuterium substitution. Control experiments using non-deuterated analogs are essential to quantify isotopic effects. Pair tracer studies with computational modeling (e.g., density functional theory) to predict KIEs in enzyme-catalyzed reactions. Validate findings with isotopic time-course data and compartmental modeling .

Q. What experimental design considerations mitigate racemization during the synthesis of (Rac)-Norepinephrine-d3 (formate)?

Methodological Answer: Optimize reaction conditions (e.g., low temperature, chiral catalysts) to minimize racemization. Monitor enantiomeric excess (ee) using chiral HPLC or capillary electrophoresis. For method validation, compare synthetic batches with enantiopure standards and document ee values in supplementary materials .

Q. How should contradictory data from tracer studies using (Rac)-Norepinephrine-d3 (formate) be analyzed?

Methodological Answer: Contradictions may arise from matrix interferences or metabolic pathway variability. Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to identify confounding variables. Replicate experiments across multiple biological models (e.g., cell lines, animal cohorts) and use meta-analysis frameworks to reconcile discrepancies .

Q. What ethical and reporting standards apply to preclinical studies using deuterated compounds in animal models?

Methodological Answer: Adhere to ARRIVE guidelines for animal studies, including detailed reporting of dosing regimens, sample sizes, and humane endpoints. For data integrity, implement blinded analysis and raw data archiving. Include IRB or IACUC approval details in manuscripts, with explicit mention of deuterated compound handling protocols .

Methodological Frameworks for Rigorous Research

- PICO Framework : Define Population (e.g., cell type or animal model), Intervention (dose/concentration of (Rac)-Norepinephrine-d3), Comparison (non-deuterated controls), and Outcome (e.g., metabolic flux rate) to structure hypotheses .

- FINER Criteria : Ensure questions are Feasible (e.g., isotopic synthesis scalability), Interesting (novel metabolic insights), Novel (addressing gaps in deuterated tracer applications), Ethical (compliance with animal welfare standards), and Relevant (implications for neurotransmitter research) .

Data Presentation and Reproducibility

- Include raw chromatograms, mass spectra, and NMR peaks in supplementary materials to validate isotopic purity .

- Use standardized units (e.g., nM for concentrations, % ee for enantiomeric excess) and report measurement uncertainties .

- For transparency, document all deviations from protocols and corrective actions in lab notebooks or electronic data systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.